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Introduction

AFM24 is a novel, tetravalent, bispecific innate cell engager (ICE®) developed on Affimed's
proprietary Redirected Optimized Cell Killing (ROCK®) platform.[1][2][3] It is engineered to
concurrently target the epidermal growth factor receptor (EGFR) on solid tumor cells and the
CD16A receptor on innate immune cells, primarily Natural Killer (NK) cells and macrophages.
[2][4] This dual-targeting mechanism redirects the cytotoxic potential of the innate immune
system towards EGFR-expressing cancers. Unlike traditional EGFR inhibitors, AFM24's
primary mode of action is not the inhibition of EGFR signaling but rather the potent induction of
antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis
(ADCP). This technical guide provides an in-depth overview of the molecular characteristics,
mechanism of action, and key experimental data for AFM24.

Molecular Architecture

AFM24 is a tetravalent, bispecific IgG1-single-chain variable fragment (scFv) fusion antibody.
Its structure consists of a human IgG1 antibody with specificity for human CD16A, where two
anti-EGFR scFv domains are fused to the C-terminus of the IgG heavy chains. The IgG1 Fc
region has been silenced through amino acid substitutions to abolish Fc-mediated effector
functions. This design results in a molecule with two binding sites for CD16A and two for
EGFR, enabling high avidity binding to both target cells and effector cells.
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Mechanism of Action

AFM24 functions by forming a cytotoxic synapse between innate immune cells and EGFR-
positive tumor cells. The anti-CD16A arms of the antibody bind with high affinity to NK cells and
macrophages, while the anti-EGFR scFv domains bind to the tumor cells. This crosslinking
activates the effector cells, leading to the destruction of the cancer cells through two primary
mechanisms:

e Antibody-Dependent Cellular Cytotoxicity (ADCC): Upon engagement of CD16A on NK cells,
a signaling cascade is initiated, leading to the release of cytotoxic granules containing
perforin and granzymes, which induce apoptosis in the target tumor cell.

o Antibody-Dependent Cellular Phagocytosis (ADCP): By engaging CD16A on macrophages,
AFM24 opsonizes the tumor cells, marking them for engulfment and destruction by the
macrophages.

A key feature of AFM24 is its ability to bind to a distinct epitope on CD16A that does not
overlap with the binding site for the Fc portion of human IgG. This allows AFM24 to effectively
engage NK cells and macrophages even in the presence of high concentrations of circulating
19G.

Caption: AFM24 bridges innate immune cells and tumor cells, leading to ADCC and ADCP.

Quantitative Data Summary
Binding Affinities

The binding affinities of AFM24 to CD16A on immune effector cells and to EGFR on various
tumor cell lines have been characterized by flow cytometry.
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Target Cell Type KD (nM) Reference

CD16A Human NK Cells 11.8+4.3

Human Macrophages 13.4+11.2

DK-MG _ o
EGFR ] High Affinity
(Glioblastoma)

Various Tumor Cell
_ Nanomolar Range
Lines

In Vitro Cytotoxicity (ADCC)

The potency of AFM24 in mediating NK cell-dependent ADCC against a panel of EGFR-
expressing tumor cell lines was determined using calcein-release assays.
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. EGFR KRAS/BRA
Cell Line Tumor Type . EC50 (pM) Reference
Expression  F Status

DK-MG Glioblastoma  High WT/WT 0.7+£04
Epidermoid .

A-431 ) Very High WT/WT 19+15
Carcinoma
Lung )

A-549 i High KRAS mut 51+28
Carcinoma
Colorectal

HCT-116 ] Low KRAS mut 3.3
Carcinoma
Colorectal

COLO205 ) Low BRAF mut 30.4+£25.6
Carcinoma
Colorectal

HT-29 ) Low BRAF mut 3.3+x22
Carcinoma
Colorectal KRAS/BRAF

LoVo ) Low 3.4+0.6
Carcinoma mut
Pancreatic

Panc 08.13 ) Low KRAS mut 57+3.6
Carcinoma
Synovial )

SW-982 Medium WT/WT 47.7+19.0
Sarcoma

Importantly, the cytotoxic potency of AFM24 does not correlate with the level of EGFR

expression on the tumor cells.

Experimental Protocols
Cell Binding Assays (Flow Cytometry)

Objective: To determine the binding affinity of AFM24 to CD16A on immune cells and EGFR on

tumor cells.

Methodology:
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Cell Preparation: Isolate primary human NK cells or macrophages, or culture EGFR-
expressing tumor cell lines.

Incubation: Incubate a fixed number of cells with increasing concentrations of AFM24 or
control antibodies at 37°C. For CD16A binding on NK cells, assays can be performed in the
presence or absence of physiological concentrations (e.g., 10 mg/mL) of polyclonal human
serum IgG to assess competition.

Staining: After incubation, wash the cells to remove unbound antibody. For unlabeled primary
antibodies, a secondary fluorescently labeled anti-human IgG antibody is added. If
biotinylated antibodies are used, a fluorescently labeled streptavidin conjugate is used for
detection.

Data Acquisition: Analyze the cells using a flow cytometer to measure the median
fluorescence intensity (MFI), which corresponds to the amount of bound antibody.

Data Analysis: Plot the MFI against the antibody concentration and use non-linear regression
to calculate the dissociation constant (KD).
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Caption: Workflow for determining AFM24 binding affinity using flow cytometry.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

(Calcein-Release)

Objective: To quantify the ability of AFM24 to induce NK cell-mediated lysis of tumor cells.
Methodology:

o Target Cell Labeling: Label the EGFR-expressing target tumor cells with Calcein-AM, a
fluorescent dye that is retained in the cytoplasm of living cells.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b15144922?utm_src=pdf-body-img
https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Co-culture: Co-culture the labeled target cells with primary human NK cells (effector cells) at
a specific effector-to-target (E:T) ratio (e.g., 5:1).

Treatment: Add serial dilutions of AFM24 or control antibodies to the co-culture.

Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C.

Measurement: After incubation, centrifuge the plate and transfer the supernatant to a new
plate. Measure the fluorescence of the released calcein in the supernatant using a
fluorescence plate reader.

Data Analysis: Calculate the percentage of specific lysis based on the fluorescence released
from experimental wells compared to spontaneous release (target cells alone) and maximum
release (target cells lysed with detergent) controls. Determine the EC50 value by plotting the
percentage of specific lysis against the antibody concentration.
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Caption: Protocol for measuring AFM24-mediated ADCC via calcein release.

Antibody-Dependent Cellular Phagocytosis (ADCP)
Assay

Objective: To assess the ability of AFM24 to mediate macrophage phagocytosis of tumor cells.
Methodology:

o Macrophage Differentiation: Differentiate human macrophages from peripheral blood
mononuclear cells (PBMCs) by in vitro culture with macrophage colony-stimulating factor (M-
CSF).
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Target Cell Labeling: Label the EGFR-expressing target tumor cells with a fluorescent dye
such as CMFDA.

Co-culture: Co-culture the labeled target cells with the differentiated macrophages at a
specific E:T ratio (e.g., 5:1).

Treatment: Add AFM24 or control antibodies at various concentrations.
Incubation: Incubate the co-culture for a defined period (e.g., 4 hours).

Analysis by Flow Cytometry: Stain the cells with a macrophage-specific marker (e.g., anti-
CD11b). Quantify the percentage of macrophages that have phagocytosed the target cells
by identifying the double-positive (e.g., CMFDA+ and CD11b+) population.

Data Analysis: Express the results as the percentage of phagocytosis or fold induction over
the control without antibody.
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Caption: Workflow for the in vitro ADCP assay.

Signaling Pathways
CD16A Signaling in Innate Immune Cells

Engagement of CD16A by AFM24 on NK cells and macrophages initiates an intracellular
signaling cascade that leads to cellular activation. While the detailed downstream signaling of
AFM24 is an area of ongoing investigation, the general CD16A pathway involves the
phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within associated
signaling subunits (e.g., CD3( and FceRly). This triggers a cascade involving Syk and ZAP70
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kinases, leading to the activation of downstream pathways such as the PLCy-Ca2+ and MAPK

pathways, ultimately resulting in the release of cytotoxic granules and cytokine production.
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Caption: Simplified CD16A signaling pathway upon AFM24 engagement.

Impact on EGFR Signaling

A distinguishing feature of AFM24 is that its primary mechanism of action is independent of
EGFR signaling inhibition. Preclinical studies have shown that while AFM24 can reduce EGF-
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mediated EGFR phosphorylation to some extent, it does not lead to a complete blockade of the
pathway. This is a significant departure from traditional anti-EGFR monoclonal antibodies and
tyrosine kinase inhibitors. The lack of strong EGFR signaling inhibition is thought to contribute
to the favorable safety profile of AFM24, particularly the absence of typical EGFR inhibitor-
related toxicities like skin rash.

Conclusion

AFM24 represents a promising immunotherapeutic approach for the treatment of EGFR-
expressing solid tumors. Its tetravalent, bispecific design allows for high-avidity binding to both
tumor cells and innate immune effector cells, leading to potent and efficient tumor cell lysis via
ADCC and ADCP. The mechanism of action, which is independent of EGFR signaling inhibition,
suggests that AFM24 may be effective in patient populations resistant to current EGFR-
targeted therapies and may offer an improved safety profile. The data summarized in this guide
provide a solid foundation for the ongoing clinical development of AFM24 as a monotherapy
and in combination with other anti-cancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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